molecular formula C9H9N5O2 B8480508 2-[4-methyl-6-(tetrazol-1-yl)pyridin-3-yl]acetic acid

2-[4-methyl-6-(tetrazol-1-yl)pyridin-3-yl]acetic acid

Cat. No.: B8480508
M. Wt: 219.20 g/mol
InChI Key: HEPVDUFLLTWZDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-methyl-6-(tetrazol-1-yl)pyridin-3-yl]acetic acid is a heterocyclic compound that features a pyridine ring substituted with a tetrazole moiety and an acetic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-methyl-6-(tetrazol-1-yl)pyridin-3-yl]acetic acid typically involves the construction of the pyridine ring followed by the introduction of the tetrazole group and the acetic acid moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the tetrazole ring can be introduced via a cycloaddition reaction using sodium azide and triethyl orthoformate .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[4-methyl-6-(tetrazol-1-yl)pyridin-3-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce alkyl or aryl groups to the pyridine or tetrazole rings.

Scientific Research Applications

Chemistry

In chemistry, 2-[4-methyl-6-(tetrazol-1-yl)pyridin-3-yl]acetic acid is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to interact with biological molecules makes it a valuable tool for understanding biochemical processes.

Medicine

Its structure allows for the modulation of biological activity, making it a promising lead compound for the development of new therapeutics .

Industry

In industry, this compound can be used in the development of new materials with specific properties. Its incorporation into polymers or other materials can enhance their performance and expand their applications.

Mechanism of Action

The mechanism of action of 2-[4-methyl-6-(tetrazol-1-yl)pyridin-3-yl]acetic acid involves its interaction with specific molecular targets. The tetrazole moiety can act as a bioisostere of carboxylic acids, allowing it to mimic the behavior of natural substrates in biological systems. This interaction can modulate enzyme activity or receptor binding, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[4-methyl-6-(tetrazol-1-yl)pyridin-3-yl]acetic acid lies in its combination of a pyridine ring with a tetrazole moiety and an acetic acid group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H9N5O2

Molecular Weight

219.20 g/mol

IUPAC Name

2-[4-methyl-6-(tetrazol-1-yl)pyridin-3-yl]acetic acid

InChI

InChI=1S/C9H9N5O2/c1-6-2-8(14-5-11-12-13-14)10-4-7(6)3-9(15)16/h2,4-5H,3H2,1H3,(H,15,16)

InChI Key

HEPVDUFLLTWZDI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1CC(=O)O)N2C=NN=N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of lithium hydroxide (1 N, 4.75 ml) was added to a stirred mixture of [4-methyl-6-(1H-tetrazol-1-yl)pyridin-3-yl]acetate (1.00 g, 4.29 mmol) in THF (10 ml) and the mixture was stirred at room temperature for 2 h. The reaction mixture was acidified to pH ˜3-4 and extracted with EtOAc (3×). The combined organic layers were washed with brine, dried (Na2SO4), filtered and concentrated to provide title compound which was used directly: LC-MS (IE, m/z): 206 [M+1]+.
Quantity
4.75 mL
Type
reactant
Reaction Step One
Name
[4-methyl-6-(1H-tetrazol-1-yl)pyridin-3-yl]acetate
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

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